molecular formula C16H20N4OS B2594013 4-Methoxy-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline CAS No. 477866-26-5

4-Methoxy-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline

Cat. No. B2594013
CAS RN: 477866-26-5
M. Wt: 316.42
InChI Key: DKSKMTKZLCSATJ-MDZDMXLPSA-N
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Description

This compound is a derivative of aniline and triazine. Aniline is a primary amine that consists of a benzene ring attached to an amino group. Triazines are a class of nitrogen-containing heterocycles .


Molecular Structure Analysis

The molecule contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . It also has an aniline group attached to it, which is a phenyl group bonded to an amino group .


Chemical Reactions Analysis

Triazines are known to undergo reactions with amines, alcohols, thiols, and other nucleophiles . Anilines can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, the presence of the aniline and triazine groups in the molecule could influence its solubility, melting point, boiling point, and other physical and chemical properties .

Scientific Research Applications

Synthesis and Polymerization

Triazine derivatives, such as those mentioned in studies by Coscia, R. L. Kugel, and J. Pellon (1961), are known for their ability to polymerize into high molecular weight products through free radical initiators (Coscia, Kugel, & Pellon, 1961). Such polymerization processes underline the potential of triazine-based compounds in creating new polymeric materials with unique properties, including solubility and thermal stability.

Material Chemistry and Liquid Crystals

The synthesis of 4-octyloxy-N-(benzylidene)aniline derivatives, including those with trifluoromethyl or trifluoromethoxy end groups, demonstrates the liquid crystalline properties of these compounds. They show stable smectic and nematic phases, suggesting applications in the development of liquid crystal displays and materials with specific optical properties (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Antimicrobial Applications

Research on novel quinazolinone derivatives, including reactions with primary aromatic amines like p-methoxy aniline, indicates potential antimicrobial activity. These findings suggest that structurally similar compounds may possess bioactive properties that could be harnessed for developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).

Corrosion Inhibition

Triazine derivatives also show promise in corrosion inhibition, protecting metals in aggressive environments. This application is particularly relevant for industrial processes and materials engineering, where corrosion resistance is critical (Singh, Ansari, Haque, Dohare, Lgaz, Salghi, & Quraishi, 2018).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to provide a mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Aniline and triazine derivatives can have varying levels of toxicity .

Future Directions

The future directions for research on this compound would depend on its intended applications. It could potentially be explored for uses in fields where aniline and triazine derivatives are commonly used, such as in the production of dyes, pharmaceuticals, and agrochemicals .

properties

IUPAC Name

4-methoxy-N-[(E)-2-(6-methyl-3-propylsulfanyl-1,2,4-triazin-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-4-11-22-16-18-15(12(2)19-20-16)9-10-17-13-5-7-14(21-3)8-6-13/h5-10,17H,4,11H2,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSKMTKZLCSATJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(N=N1)C)C=CNC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C(N=N1)C)/C=C/NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-N-(2-(6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl)vinyl)aniline

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